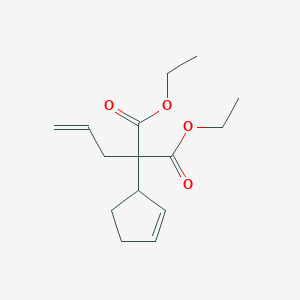

Diethyl allyl-2-cyclopenten-1-ylmalonate

Übersicht

Beschreibung

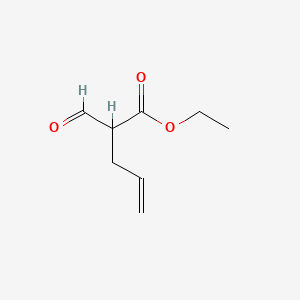

Diethyl-Allyl-2-Cyclopenten-1-ylmalonat ist eine organische Verbindung mit der Summenformel C15H22O4. Es ist eine farblose Flüssigkeit mit niedriger Volatilität und löst sich in organischen Lösungsmitteln . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die sowohl eine Allylgruppe als auch einen Cyclopentenylring beinhaltet, was sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener komplexer organischer Moleküle macht .

Vorbereitungsmethoden

Diethyl-Allyl-2-Cyclopenten-1-ylmalonat kann durch die Veresterungsreaktion von Ethylacetat mit 2-Cyclopentenon synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines Säure- oder Basenkatalysators, um die Bildung der Esterbindung zu erleichtern. Die allgemeinen Reaktionsbedingungen umfassen:

Reaktanten: Ethylacetat und 2-Cyclopentenon.

Katalysatoren: Saure oder basische Katalysatoren wie Schwefelsäure oder Natriumhydroxid.

Reaktionsbedingungen: Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung sicherzustellen.

Chemische Reaktionsanalyse

Diethyl-Allyl-2-Cyclopenten-1-ylmalonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Die Allyl- und Cyclopentenylgruppen können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Wasserstoffgas (für die Reduktion), Kaliumpermanganat (für die Oxidation) und Nukleophile wie Amine oder Halogenide (für die Substitution) werden häufig verwendet.

Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Diethyl-Allyl-2-Cyclopenten-1-ylmalonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die einzigartige Struktur der Verbindung macht sie nützlich für die Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen.

Industrie: Es wird bei der Produktion von Agrochemikalien, Aromen und Duftstoffen eingesetzt.

Analyse Chemischer Reaktionen

Diethyl allyl-2-cyclopenten-1-ylmalonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The allyl and cyclopentenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), potassium permanganate (for oxidation), and nucleophiles like amines or halides (for substitution) are commonly used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diethyl allyl-2-cyclopenten-1-ylmalonate has several applications in scientific research:

Biology: The compound’s unique structure makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is employed in the production of agrochemicals, flavors, and fragrances.

Wirkmechanismus

Der Mechanismus, durch den Diethyl-Allyl-2-Cyclopenten-1-ylmalonat seine Wirkung entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, wie z. B. Veresterung und Substitution, die für die Synthese komplexer Moleküle entscheidend sind . Der Cyclopentenylring und die Allylgruppe bieten Stellen für chemische Modifikationen, wodurch die Verbindung als vielseitiges Zwischenprodukt in der organischen Synthese fungieren kann .

Vergleich Mit ähnlichen Verbindungen

Diethyl-Allyl-2-Cyclopenten-1-ylmalonat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Diethylmalonat und Diethyl-2-Cyclopenten-1-ylmalonat:

Diethylmalonat: Diese Verbindung ist der Diethylester der Malonsäure und wird bei der Synthese von Barbituraten, Vitamin B1 und B6 und anderen Pharmazeutika verwendet. Im Gegensatz zu Diethyl-Allyl-2-Cyclopenten-1-ylmalonat fehlen ihr die Allyl- und Cyclopentenylgruppen, wodurch sie in bestimmten synthetischen Anwendungen weniger vielseitig ist.

Diethyl-2-Cyclopenten-1-ylmalonat: Diese Verbindung ähnelt Diethyl-Allyl-2-Cyclopenten-1-ylmalonat, fehlt aber der Allylgruppe.

Die einzigartige Kombination von Allyl- und Cyclopentenylgruppen in Diethyl-Allyl-2-Cyclopenten-1-ylmalonat macht sie besonders wertvoll in der synthetischen organischen Chemie und bietet mehr Möglichkeiten für chemische Modifikationen und Anwendungen .

Eigenschaften

IUPAC Name |

diethyl 2-cyclopent-2-en-1-yl-2-prop-2-enylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKBNCDQDWUIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(C1CCC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916772 | |

| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93981-13-6 | |

| Record name | 1,3-Diethyl 2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93981-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)